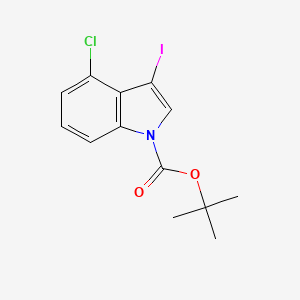

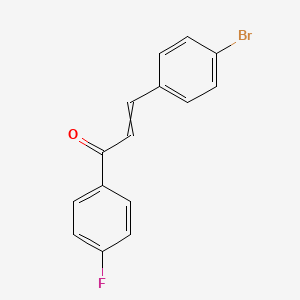

叔丁基-4-氯-3-碘-1H-吲哚-1-羧酸酯

描述

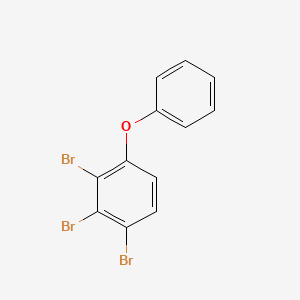

The compound tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in pharmaceuticals and organic synthesis. Indole derivatives are known for their complex molecular structures and diverse chemical reactivity, which make them valuable in various chemical transformations and as intermediates in drug synthesis.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, tert-butyl esters of indole carboxylic acids can be prepared by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in the synthesis of related compounds . Additionally, indole compounds with tert-butyl groups have been synthesized through substitution reactions, as seen in the preparation of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . These methods highlight the versatility of tert-butyl indole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be determined using various spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction . For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system . Density functional theory (DFT) studies complement these findings by providing insights into the electronic structure and potential energy surfaces of these molecules .

Chemical Reactions Analysis

Indole derivatives with tert-butyl groups participate in a variety of chemical reactions. For example, tert-butyl azidoformate reacts with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives among other products . The reactivity of these compounds can be further explored through their interactions with other chemical species, leading to the formation of complex structures with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by their molecular structure. Gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups . The tert-butyl group itself is known to impart steric bulk, which can affect the solubility, boiling point, and overall reactivity of the indole derivative. The presence of halogens like chlorine and iodine in the molecule can also influence its reactivity and interaction with other chemical species.

科学研究应用

合成和化学转化

γ-咔啉和杂多环的合成化合物叔丁基-4-氯-3-碘-1H-吲哚-1-羧酸酯,通过其衍生物,在 γ-咔啉衍生物和杂多环的合成中发挥着关键作用。它参与钯催化的分子内环化,产生各种具有显着产率的结构。这些结构对于复杂分子结构的开发至关重要 (Zhang & Larock,2003).

烯丙基和苄基醇的氧化该化合物还作为烯丙基和苄基醇选择性好氧氧化的催化剂,生成 α,β-不饱和羰基化合物。这个化学选择性过程强调了它在微调特定醇类的氧化过程而不影响非烯丙基醇中的作用 (Shen 等,2012).

杂环羧酸叔丁酯的形成在有机合成的领域,该化合物在各种杂环羧酸叔丁酯的形成中是不可或缺的。它参与需要精度的反应,并导致产生在制药和材料科学中具有潜在应用的新型有机化合物 (Fritsche 等,2006).

结构表征和分析叔丁基-4-氯-3-碘-1H-吲哚-1-羧酸酯衍生物的结构分析已经通过 X 射线晶体学等方法进行,提供了对分子几何形状和相互作用的详细见解。这种理解对于开发新化合物和材料至关重要 (Thenmozhi 等,2009).

作用机制

Target of Action

Tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders . .

Mode of Action

Indole derivatives, in general, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Result of Action

Indole derivatives are known to have various biologically vital properties .

属性

IUPAC Name |

tert-butyl 4-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBNVGPPMFZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660099 | |

| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406170-08-9 | |

| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)